molecular formula C23H22N6O2S2 B282694 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide

4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide

Cat. No. B282694
M. Wt: 478.6 g/mol
InChI Key: IYFBKLXLOMOJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide, also known as ATB-346, is a novel nonsteroidal anti-inflammatory drug (NSAID) that is currently being researched for its potential to treat pain and inflammation while reducing gastrointestinal (GI) side effects.

Mechanism of Action

4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide works by selectively inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide reduces inflammation and pain while minimizing GI side effects.
Biochemical and Physiological Effects:
Studies have shown that 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide has a unique mechanism of action that results in reduced inflammation and pain without affecting the normal physiological functions of the body. 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide is its potential to reduce GI side effects commonly associated with traditional NSAIDs. This makes it a promising candidate for the treatment of chronic pain and inflammation. However, the limitations of 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide include its high cost of synthesis and limited availability.

Future Directions

There are several future directions for the research and development of 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide. These include the evaluation of its efficacy and safety in clinical trials, the identification of potential drug-drug interactions, and the optimization of its synthesis method to reduce costs and increase availability. Additionally, further research is needed to explore the potential of 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide for the treatment of other inflammatory conditions such as arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide is a promising candidate for the treatment of pain and inflammation with reduced GI side effects. Its unique mechanism of action and favorable safety profile make it a potential alternative to traditional NSAIDs. Further research is needed to fully evaluate its efficacy and safety in clinical trials and to optimize its synthesis method for increased availability and affordability.

Synthesis Methods

4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of advanced techniques and equipment to ensure purity and high yield of the final product.

Scientific Research Applications

4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its anti-inflammatory and analgesic effects in preclinical models of inflammation and pain. Studies have shown that 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide has superior efficacy and safety compared to traditional NSAIDs such as ibuprofen and naproxen.

properties

Molecular Formula

C23H22N6O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

4-[[5-(4-acetamidophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C23H22N6O2S2/c1-3-29-20(17-8-10-19(11-9-17)25-15(2)30)27-28-23(29)33-14-16-4-6-18(7-5-16)21(31)26-22-24-12-13-32-22/h4-13H,3,14H2,1-2H3,(H,25,30)(H,24,26,31)

InChI Key

IYFBKLXLOMOJPM-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)NC3=NC=CS3)C4=CC=C(C=C4)NC(=O)C

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)NC3=NC=CS3)C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.